molecular formula C8H7NO4S B14653936 2(3H)-Benzoxazolone, 6-(methylsulfonyl)- CAS No. 43115-48-6

2(3H)-Benzoxazolone, 6-(methylsulfonyl)-

Cat. No.: B14653936
CAS No.: 43115-48-6
M. Wt: 213.21 g/mol
InChI Key: BHLXKTGAJKSLIX-UHFFFAOYSA-N
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Description

2(3H)-Benzoxazolone, 6-(methylsulfonyl)- is a heterocyclic organic compound that features a benzoxazolone core with a methylsulfonyl group attached at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzoxazolone, 6-(methylsulfonyl)- typically involves the introduction of the methylsulfonyl group onto the benzoxazolone core. One common method involves the reaction of benzoxazolone with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of 2(3H)-Benzoxazolone, 6-(methylsulfonyl)- may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzoxazolone, 6-(methylsulfonyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction can produce methylthio derivatives .

Scientific Research Applications

2(3H)-Benzoxazolone, 6-(methylsulfonyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2(3H)-Benzoxazolone, 6-(methylsulfonyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(3H)-Benzoxazolone, 6-(methylsulfonyl)- is unique due to the presence of both the benzoxazolone core and the methylsulfonyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

43115-48-6

Molecular Formula

C8H7NO4S

Molecular Weight

213.21 g/mol

IUPAC Name

6-methylsulfonyl-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C8H7NO4S/c1-14(11,12)5-2-3-6-7(4-5)13-8(10)9-6/h2-4H,1H3,(H,9,10)

InChI Key

BHLXKTGAJKSLIX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)NC(=O)O2

Origin of Product

United States

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